molecular formula C29H41N3O4 B4317117 2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE

2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE

Cat. No.: B4317117
M. Wt: 495.7 g/mol
InChI Key: PBIJRJACBQAXKZ-UHFFFAOYSA-N
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Description

2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a benzoyl-leucinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with an adamantyl group. This can be achieved through a nucleophilic substitution reaction where 1-adamantyl chloride reacts with piperazine in the presence of a base.

    Formation of the Benzoyl-Leucinate Moiety: Benzoyl chloride reacts with leucine to form N-benzoylleucine. This reaction is typically carried out in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the benzoyl-leucinate moiety. This can be achieved through an esterification reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Hydroxyl or ketone derivatives of the adamantyl group.

    Reduction: Alcohol derivatives of the oxoethyl moiety.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine and adamantyl components.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.

    Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the adamantyl group can enhance the compound’s stability and bioavailability. The benzoyl-leucinate moiety can facilitate the compound’s transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE is unique due to the presence of the adamantyl group, which imparts enhanced stability and bioavailability compared to other piperazine derivatives. The combination of the piperazine ring with the benzoyl-leucinate moiety also provides unique pharmacological properties.

Properties

IUPAC Name

[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl] 2-benzamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N3O4/c1-20(2)12-25(30-27(34)24-6-4-3-5-7-24)28(35)36-19-26(33)31-8-10-32(11-9-31)29-16-21-13-22(17-29)15-23(14-21)18-29/h3-7,20-23,25H,8-19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIJRJACBQAXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)N1CCN(CC1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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